molecular formula C19H21FN4O2S B3016541 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 897464-10-7

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No. B3016541
CAS RN: 897464-10-7
M. Wt: 388.46
InChI Key: BURWBUBRXSXGOS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains an imidazo[2,1-b]thiazole core, which is a heterocyclic compound . This core is substituted with a 4-fluorophenyl group and a morpholinoethylacetamide group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized from thiourea, acetone, and fluorobenzoyl bromide . These were used as primary ligands to synthesize phosphorescent complexes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazo[2,1-b]thiazole core. This core is substituted with a 4-fluorophenyl group and a morpholinoethylacetamide group .

Scientific Research Applications

Cytotoxic Activity

  • Compounds with imidazo[2,1-b]thiazole scaffolds, similar to the mentioned chemical, have been synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 (H. Ding et al., 2012).

Anticancer Agents

  • Novel analogues of imidazo[2,1-b][1,3,4]thiadiazole derivatives, akin to the chemical , have been synthesized and evaluated for their anticancer properties, showing potent effects against leukemia cells (S. Karki et al., 2011).

Antimicrobial and Hemolytic Activity

  • New series of compounds related to the mentioned chemical, including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have been prepared and screened for antimicrobial and hemolytic activity, showing significant potential (Samreen Gul et al., 2017).

Aldose Reductase Inhibitory Effect

  • Certain derivatives of imidazo[2,1-b]thiazole have been synthesized and tested for their aldose reductase inhibitory effect, providing insights for future research in this domain (Nuray Ulusoy Güzeldemirci et al., 2018).

Tubulin Polymerization Inhibition

  • Chalcone conjugates featuring the imidazo[2,1‐b]thiazole scaffold have been synthesized and shown to inhibit microtubule assembly in cancer cells, leading to cell-cycle arrest and apoptotic cell death (A. Kamal et al., 2014).

Antitubercular and Antifungal Activity

  • Novel imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and exhibited significant antitubercular and antifungal activity (Manjoor. Syed et al., 2013).

properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c20-15-3-1-14(2-4-15)17-12-24-16(13-27-19(24)22-17)11-18(25)21-5-6-23-7-9-26-10-8-23/h1-4,12-13H,5-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURWBUBRXSXGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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